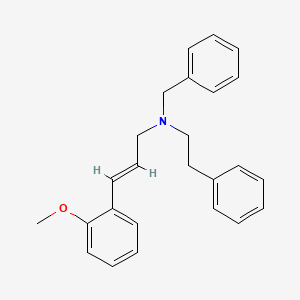
N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DCMIX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCMIX is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
DCMIX has been used in a variety of scientific research applications, including studies of neurological disorders, cancer, and inflammation. One study found that DCMIX exhibited potent anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a therapeutic agent for inflammatory diseases. Another study found that DCMIX inhibited the growth of human glioblastoma cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, DCMIX has been used as a tool compound to study the function of certain proteins in the brain, such as the NMDA receptor.
Mecanismo De Acción
The mechanism of action of DCMIX is not fully understood, but it is thought to involve the modulation of certain signaling pathways in cells. For example, one study found that DCMIX inhibited the activation of the NF-κB pathway in macrophages, which is a key pathway involved in inflammation. Another study found that DCMIX inhibited the activity of the NMDA receptor, which is a key receptor involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
DCMIX has been shown to have a variety of biochemical and physiological effects in cells and animals. For example, one study found that DCMIX increased the production of the antioxidant enzyme heme oxygenase-1 in cells, which may contribute to its anti-inflammatory effects. Another study found that DCMIX increased the expression of certain genes involved in synaptic plasticity in the brain, suggesting that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMIX has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and diverse range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on DCMIX. One area of interest is the development of more potent and selective analogs of DCMIX that could be used as therapeutic agents for various diseases. Another area of interest is the elucidation of the mechanism of action of DCMIX, which could provide insights into the function of certain signaling pathways in cells. Additionally, DCMIX could be used as a tool compound to study the function of other proteins in the brain and other tissues.
Métodos De Síntesis
DCMIX can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylhydrazine with 2,6-dichlorobenzaldehyde, followed by cyclization with methyl isoxazolecarboxylate. The resulting compound can be purified through recrystallization, and its identity can be confirmed through spectroscopic analysis.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2/c1-8-14(17(24)22-13-6-5-9(18)7-12(13)21)16(23-25-8)15-10(19)3-2-4-11(15)20/h2-7H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMWEHTUMMDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)

![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)


![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)
